(E)-3-(2-(4-chlorobenzylidene)hydrazinyl)-6-(1H-imidazol-1-yl)pyridazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

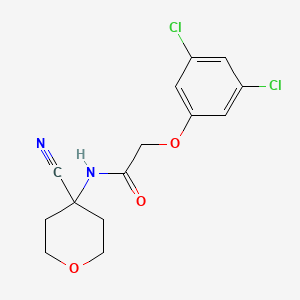

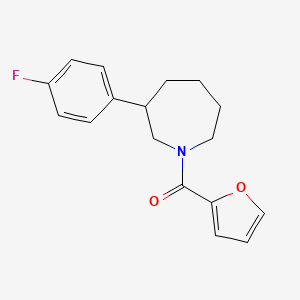

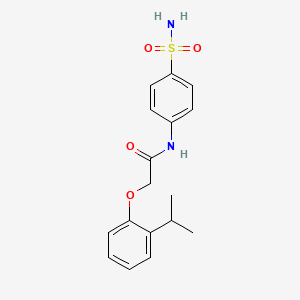

“(E)-3-(2-(4-chlorobenzylidene)hydrazinyl)-6-(1H-imidazol-1-yl)pyridazine” is a chemical compound with the molecular formula C14H11ClN6 . It is one of the imidazole derivatives .

Synthesis Analysis

This compound can be synthesized via one-pot three-component reactions of 1-[2-(furan-2-ylmethylene)hydrazinylmethyl]-1H-imidazole and other imidazole derivatives by the Mannich base method in the presence of Cu(II) catalysis .Molecular Structure Analysis

The molecular structure of this compound includes a pyridazine ring, an imidazole ring, and a hydrazinyl group. The molecular weight is approximately 298.73 Da .Chemical Reactions Analysis

The compound is synthesized through a series of reactions involving Cu(II) catalysis. The synthesized compounds were confirmed by IR, 1H NMR, 13C NMR, mass spectra, and elemental analysis .科学的研究の応用

Synthesis and Structural Analysis

- Synthesis and Structural Characterization : The compound of interest, a pyridazine analog, has been synthesized and characterized using various techniques. The process involves treating specific precursor compounds in dry conditions, followed by heating to achieve the desired compound. The final structure was confirmed through spectroscopic techniques like IR, NMR, LC-MS, and XRD. These methods help understand the molecular structure and properties of such compounds, which is vital in medicinal chemistry due to their pharmaceutical significance (Sallam et al., 2021).

Applications in Medicinal Chemistry

- Heterocyclic Nitrofurfural Hydrazones for Antitrypanosomal Activity : Hydrazine derivatives of various heterocycles, including pyridazine, have been synthesized and evaluated for their activity against Trypanosoma cruzi. These compounds have shown promise in increasing the survival time of mice with terminal infections, indicating their potential use in treating diseases like Chagas disease (Novinsion et al., 1976).

Synthesis of Novel Derivatives for Biological Activity

Development of Novel Derivatives with Antimicrobial Activity : Research into pyridazine derivatives includes the creation of new heterocyclic systems like thiazolidine, phthalazine, and pyrazolo, with a focus on their antimicrobial activity. This study demonstrates the versatility of pyridazine in synthesizing compounds with potential biological applications (Kandile et al., 2010).

Synthesis of Imidazolyl Schiff Bases, Triazoles, and Azetidinones : Benzylidenehydrazinyl imidazoles derived from pyridazine have been synthesized and evaluated for their molecular properties and antimicrobial activity. These compounds exhibit significant antibacterial and antifungal properties, demonstrating the potential of pyridazine derivatives in pharmaceutical applications (Rekha et al., 2019).

Other Research Applications

- Fluorescent Probe Development for Hydrazine Detection : Pyridazine derivatives have been used to develop new sensors for detecting hydrazine. These compounds can undergo specific reactions leading to a change in fluorescence, highlighting their utility in chemical sensing applications (Li et al., 2018).

特性

IUPAC Name |

N-[(E)-(4-chlorophenyl)methylideneamino]-6-imidazol-1-ylpyridazin-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN6/c15-12-3-1-11(2-4-12)9-17-18-13-5-6-14(20-19-13)21-8-7-16-10-21/h1-10H,(H,18,19)/b17-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NADSZPWCMNHALU-RQZCQDPDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=NNC2=NN=C(C=C2)N3C=CN=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=N/NC2=NN=C(C=C2)N3C=CN=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(2-(4-chlorobenzylidene)hydrazinyl)-6-(1H-imidazol-1-yl)pyridazine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-{[2-cyano-2-(3-thienyl)vinyl]amino}benzenecarboxylate](/img/structure/B2557549.png)

![Ethyl 3-chloroimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B2557554.png)

![(E)-2-(2-cyano-3-(pyridin-3-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2557555.png)

![7-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2557559.png)

![5-{[(4-Chlorobenzyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2557562.png)

![2-(3-chloro-4-ethoxyphenyl)-5-(2,4-dimethylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2557566.png)